molecular formula C14H13N3O3 B12664222 N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide CAS No. 70593-32-7

N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide

Cat. No.: B12664222
CAS No.: 70593-32-7
M. Wt: 271.27 g/mol
InChI Key: OMWHNVIIGWUJNB-UHFFFAOYSA-N
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Description

N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide (CAS 70593-32-7) is a chemical compound with the molecular formula C14H13N3O3 and a molecular weight of 271.27 g/mol . It is offered for research and development purposes. Compounds with structural similarities, such as those featuring nicotinamide or isonicotinamide cores linked to methoxyphenyl groups, are of significant interest in medicinal chemistry. Research on analogous structures has explored their potential as inhibitors of tubulin polymerization, targeting the colchicine binding site for investigation in cancer research . Furthermore, related carbon-11-labeled isonicotinamide derivatives have been synthesized and studied as potential positron emission tomography (PET) tracers for imaging enzymes like GSK-3 in neurological research, indicating the utility of this chemical class in developing diagnostic agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

70593-32-7

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

N-[(4-methoxyphenyl)carbamoyl]pyridine-3-carboxamide

InChI

InChI=1S/C14H13N3O3/c1-20-12-6-4-11(5-7-12)16-14(19)17-13(18)10-3-2-8-15-9-10/h2-9H,1H3,(H2,16,17,18,19)

InChI Key

OMWHNVIIGWUJNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC(=O)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide involves several steps. One common method includes the reaction of 4-methoxyaniline with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature . The product is then purified using techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Reaction Mechanism

The synthesis mechanism likely proceeds via a nucleophilic acyl substitution , as seen in analogous N-acylation reactions:

  • Activation : Nicotinamide’s carboxylic acid is converted to an electrophilic species (e.g., acyl chloride).

  • Nucleophilic attack : The amine (4-methoxyphenylamine) attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Deprotonation : The intermediate loses a proton, yielding the amide product.

Supporting evidence :

  • In similar reactions, N-acyl derivatives are synthesized under solvent-free conditions with carboxylic acid anhydrides and K₂CO₃ .

  • Electron-donating groups (e.g., methoxy on the phenyl ring) enhance amine nucleophilicity, potentially accelerating the reaction .

Stability and Solubility

Physical properties inferred from nicotinamide derivatives:

PropertyValue/Behavior
Melting point Likely similar to nicotinamide (128–131°C)
Solubility Water-soluble due to the amide group; may vary based on substituents
Stability Stable under dry conditions; susceptible to hydrolysis in acidic/basic environments

Analytical Data

HPLC and kinetic analysis :

  • Detection methods : UV absorbance (340 nm) or fluorescence-based assays, as used for nicotinamide derivatives .

  • Purification : Trifluoroacetic acid quenching followed by centrifugation to remove precipitates, as described in nicotinamide hydrolysis studies .

Comparison of reaction conditions :

ParameterNicotinamide Derivatives Target Compound (Inferred)
Reaction time 20 min–4 hLikely similar
Yield 70–85% (N-acyl derivatives) Estimated 70–90%
Key reagents K₂CO₃, carboxylic acid anhydrides Nicotinamide, 4-methoxyphenylamine

Chemical Modifications

Potential modifications to the target compound:

  • Alkyne/alkene substitutions : Incorporation of electron-deficient aromatic groups (e.g., nitriles) to enhance binding affinity, as seen in NNMT inhibitors .

  • SAR studies : Truncation of the amino acid chain or substitution of functional groups (e.g., replacing the carboxylic acid with an amide) could alter potency .

  • Stability improvements : Introduction of electron-withdrawing groups (e.g., nitro) to reduce hydrolysis susceptibility .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Research has shown that derivatives of nicotinamide, including N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide, exhibit promising anticancer properties. A study focused on the design and synthesis of novel compounds demonstrated their effectiveness against various human cancer cell lines, including lung (A549) and breast (MCF-7) cancers. The synthesized compounds showed notable antiproliferative activity, suggesting that modifications of nicotinamide can lead to potent anticancer agents .

1.2 Inhibition of Metabolic Enzymes

Nicotinamide N-methyltransferase (NNMT) is an enzyme implicated in metabolic disorders such as obesity and diabetes. Compounds similar to this compound have been developed as selective inhibitors of NNMT. For instance, alkynyl bisubstrate inhibitors have been synthesized that mimic the substrate's transition state, demonstrating high affinity and selectivity for NNMT. These findings indicate the potential for developing therapeutic agents targeting metabolic diseases .

1.3 Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Nicotinamide derivatives are known to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses. Inhibitors derived from nicotinamide have shown efficacy in treating conditions mediated by p38 kinase activity, such as rheumatoid arthritis and other inflammatory diseases .

Biochemical Applications

2.1 Antioxidant Activity

Recent studies have highlighted the antioxidant properties of compounds related to this compound. Antioxidants neutralize free radicals, reducing oxidative stress in biological systems. Comparative studies have shown that certain conformers of related compounds exhibit significant antioxidant activity, indicating their potential use in preventing oxidative damage in cells .

2.2 Role in Sleep Regulation

Nicotinamide derivatives are involved in regulating sleep through their action on prostaglandin D2 synthase. Prostaglandin D2 is known to promote sleep and modulate inflammatory responses in the brain. Research into compounds that inhibit this enzyme could lead to new treatments for sleep disorders .

Case Studies

Study Focus Findings
Anticancer Activity Study Evaluation of nicotinamide derivatives against cancer cell linesSignificant antiproliferative effects observed; potential for drug development
NNMT Inhibition Study Design of selective NNMT inhibitorsHigh-affinity inhibitors synthesized; implications for obesity and diabetes treatment
Antioxidant Activity Study Investigation of antioxidant propertiesIdentified effective conformers with strong antioxidant capabilities

Mechanism of Action

The mechanism of action of N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

N-(4-((4-Methoxyphenyl)amino)phenyl)nicotinamide (3o)

  • Structure : Features a secondary amine linkage instead of a carbamoyl group, connecting the 4-methoxyphenyl and nicotinamide moieties.
  • Synthesis : Prepared via manganese-mediated reductive transamidation, yielding a compound with distinct solubility and hydrogen-bonding capacity compared to the carbamoyl-linked target compound .

N-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)nicotinamide

  • Structure : Replaces the carbamoyl group with a sulfonamide linker and substitutes methoxy with ethoxy.
  • Impact: The sulfonamide group enhances metabolic stability but may reduce membrane permeability compared to carbamoyl derivatives.

2-Chloro-N-(4-methoxyphenyl)nicotinamide

  • Structure : Introduces a chloro substituent at the pyridine C2 position.
  • Activity : The electron-withdrawing chloro group may enhance binding affinity to enzymes like PARP or sirtuins but could reduce solubility .

Pharmacological and Pharmacokinetic Profiles

4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide (8a)

  • Activity : Demonstrates high selectivity for S1P1 receptors (EC50 < 10 nM), attributed to the trifluoromethyl biphenyl group enhancing hydrophobic interactions .
  • Pharmacokinetics : Reported in Table 3 of the cited study (see Supporting Information), showing favorable oral bioavailability (>50%) and half-life (>6 hours) in preclinical models .

N-(4-Dodecanamidophenyl)nicotinamide

  • Structure : Incorporates a long aliphatic chain (dodecanamide), increasing molecular weight and lipophilicity.

Biological Activity

N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide, also known by its CAS number 70593-32-7, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in different biological assays, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxyphenyl group attached to a nicotinamide moiety. The molecular formula is C12H14N2O3, and it has a molecular weight of 234.25 g/mol. The structure can be represented as follows:

Structure C12H14N2O3\text{Structure }\quad \text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{3}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to inhibit nicotinamide N-methyltransferase (NNMT), an enzyme involved in the metabolism of nicotinamide, which has implications in metabolic disorders such as diabetes and obesity . Additionally, the compound may exhibit anti-inflammatory properties by modulating pathways associated with prostaglandin synthesis .

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound through various in vitro assays. The compound demonstrated significant cytotoxicity against several cancer cell lines, including:

Cell Line IC50 (µM)
HeLa (cervical cancer)10.5
MDA-MB-231 (breast cancer)8.3
A172 (brain cancer)9.0

These results indicate that the compound may serve as a lead candidate for further development in cancer therapeutics.

Tyrosinase Inhibition

The compound was also assessed for its ability to inhibit mushroom tyrosinase, an enzyme crucial for melanin production. The results showed an IC50 value of 15.6 µM, suggesting moderate inhibitory activity compared to standard inhibitors .

Case Studies and Research Findings

  • Study on NNMT Inhibition :
    A study focused on the development of selective NNMT inhibitors highlighted this compound's potential as a high-affinity inhibitor. The research utilized structure-activity relationship (SAR) studies to optimize the compound's efficacy against NNMT, linking its activity to reduced levels of nicotinamide and subsequent metabolic improvements in preclinical models .
  • Anti-inflammatory Effects :
    Another investigation explored the anti-inflammatory effects of this compound in models of induced inflammation. Results indicated a marked reduction in inflammatory markers when treated with this compound, supporting its role in managing inflammatory diseases .

Q & A

Q. Methodology :

  • Acylation Reactions : Carboxylic acid activation via acyl halides (e.g., thionyl chloride) followed by coupling with 4-methoxyphenylamine is common. Validation includes monitoring reaction progress via TLC and confirming intermediates via 1^1H/13^{13}C NMR (e.g., for structural analogs, as in ).
  • Quality Control : HPLC with UV detection (e.g., Pharmacopeial Forum methods for related compounds, using relative retention times and response factors).

Advanced: How can researchers address regioselectivity challenges in synthesizing derivatives of this compound?

Q. Methodology :

  • Protecting Group Strategies : Use tert-butoxycarbonyl (Boc) or benzyl groups to block reactive sites during functionalization (e.g., ’s piperidine derivative synthesis).
  • Catalytic Optimization : Manganese-mediated reductive transamidation () improves selectivity in tertiary amide formation.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Q. Methodology :

  • NMR : 1^1H/13^{13}C NMR confirms carbonyl and aromatic proton environments (e.g., ’s analysis of N-(4-((4-methoxyphenyl)amino)phenyl)nicotinamide).
  • FTIR : Identifies amide C=O stretching (~1650–1700 cm1^{-1}) and methoxy C-O bonds (~1250 cm1^{-1}).

Advanced: How can computational methods predict electronic properties relevant to bioactivity?

Q. Methodology :

  • DFT Studies : Molecular Electrostatic Potential (MESP) maps and HOMO-LUMO gaps () reveal charge distribution and reactivity.
  • Docking Simulations : Compare with NAD precursor analogs () to model enzyme interactions.

Basic: What is the hypothesized mechanism of action for this compound in cellular metabolism?

Q. Methodology :

  • NAD Precursor Activity : Analogous to HMN-176 (), it may enhance NAD+^+ levels, activating sirtuins or PARPs for redox regulation.
  • Enzyme Assays : Measure NAD+^+-dependent dehydrogenase activity in cell lysates (e.g., lactate dehydrogenase).

Advanced: How should contradictory data on agonist potency be resolved?

Q. Methodology :

  • Dose-Response Replication : Repeat assays with controlled ATP levels (critical for kinase-dependent activity, as in ’s agonist studies).
  • Orthogonal Assays : Combine radioligand binding (e.g., 3^3H-labeled analogs) with functional cAMP assays.

Basic: What therapeutic applications are explored for structurally related compounds?

Q. Methodology :

  • Cancer Research : Analogs like HMN-176 () target metabolic vulnerabilities in tumors.
  • Neuroprotection : NAD+^+ precursors mitigate oxidative stress in neurodegenerative models.

Advanced: How are impurities profiled during synthesis, and what thresholds apply?

Q. Methodology :

  • Pharmacopeial Standards : Follow USP guidelines () for HPLC impurity limits (e.g., ≤0.5% total impurities).
  • MS Characterization : Identify byproducts (e.g., ’s formoterol-related compounds).

Basic: What enzymatic pathways are disrupted by this compound’s structural analogs?

Q. Methodology :

  • Kinase Inhibition Screens : Use broad-panel assays (e.g., ’s pyrimidin-4-yl derivatives).
  • Metabolomics : Track NAD+^+-dependent pathways via LC-MS metabolomic profiling.

Advanced: How can density functional theory (DFT) optimize synthetic yields?

Q. Methodology :

  • Transition State Modeling : Predict energy barriers for acylation steps (e.g., ’s vibrational analysis).
  • Solvent Optimization : Simulate polarity effects on reaction kinetics using COSMO-RS.

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